Desoxoamiodrone - 116523-57-0

Desoxoamiodrone

Catalog Number: EVT-267064
CAS Number: 116523-57-0
Molecular Formula: C25H31I2NO2
Molecular Weight: 631.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amiodarone is an effective antiarrhythmic drug handicapped by serious side effects. The mechanism of its antiarrhythmic activity is not known but is presumed to involve inhibition of current flowing through ion channels. Des-oxo-amiodarone, a close structural analogue of amiodarone, blocks cardiac ion channels.
Synthesis Analysis

The synthesis of desoxoamiodrone involves several chemical reactions that modify the amiodarone structure. A common synthetic route includes:

  1. Starting Material: The synthesis typically begins with amiodarone or its derivatives.
  2. Reduction Reaction: The carbonyl group in the amiodarone structure is selectively reduced to yield desoxoamiodrone. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Purification: The resulting product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
AmiodaroneReducing AgentDesoxoamiodrone\text{Amiodarone}\xrightarrow{\text{Reducing Agent}}\text{Desoxoamiodrone}

This synthetic pathway has been optimized for efficiency and yield, with parameters such as temperature and reaction time being critical for successful synthesis.

Molecular Structure Analysis

Desoxoamiodrone possesses a complex molecular structure characterized by the following features:

  • Chemical Formula: C₁₃H₁₄BrN₃O
  • Molecular Weight: 312.17 g/mol
  • Structural Features: The compound contains a benzofuran moiety, a carbonyl group, and a side chain that includes a bromine atom and nitrogen functionalities.

The three-dimensional arrangement of atoms in desoxoamiodrone can be analyzed using X-ray crystallography or NMR spectroscopy, providing insights into its conformation and spatial orientation. The presence of halogen atoms contributes to its lipophilicity, which is crucial for its pharmacokinetic properties.

Chemical Reactions Analysis

Desoxoamiodrone participates in various chemical reactions that are relevant to its pharmacological activity:

  1. Hydrolysis: In aqueous environments, desoxoamiodrone can undergo hydrolysis, leading to the formation of metabolites that may exhibit different biological activities.
  2. Oxidation: The compound can be oxidized under certain conditions, potentially affecting its stability and efficacy.
  3. Receptor Binding: Desoxoamiodrone interacts with various cardiac receptors, influencing ion channel activity and cardiac rhythm.

These reactions are essential for understanding the compound's metabolism and therapeutic effects.

Mechanism of Action

Desoxoamiodrone exerts its pharmacological effects primarily through:

  • Ion Channel Modulation: It acts on sodium and potassium channels in cardiac tissues, stabilizing myocardial membranes and preventing abnormal electrical conduction.
  • Anti-inflammatory Effects: The compound has been shown to reduce inflammation in cardiac tissues, which may contribute to its protective effects against arrhythmias.
  • Antioxidant Activity: By scavenging free radicals, desoxoamiodrone helps mitigate oxidative stress in cardiac cells.

These mechanisms collectively contribute to the drug's efficacy in managing cardiac arrhythmias while minimizing potential side effects associated with conventional therapies.

Physical and Chemical Properties Analysis

Desoxoamiodrone exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under normal storage conditions but may degrade when exposed to light or moisture.
  • Melting Point: Desoxoamiodrone has a melting point range indicative of its crystalline nature, typically around 150-155°C.

These properties are critical for formulating effective pharmaceutical preparations.

Applications

Desoxoamiodrone has several scientific applications:

  1. Cardiovascular Medicine: It is primarily used for treating ventricular tachycardia and other arrhythmias due to its effective modulation of cardiac ion channels.
  2. Research Tool: Its unique properties make it valuable in research settings for studying cardiac physiology and pharmacology.
  3. Potential Anti-inflammatory Agent: Ongoing studies are exploring its use in conditions characterized by inflammation beyond cardiovascular issues.

The ongoing research into desoxoamiodrone aims to expand its therapeutic applications while minimizing adverse effects associated with traditional antiarrhythmic agents.

Synthesis and Development of Desoxoamiodrone

Historical Evolution of Synthesis Methodologies

The synthetic trajectory of Desoxoamiodrone (CAS 116523-57-0; C₂₅H₃₁I₂NO₂) has evolved from linear, low-yielding sequences to sophisticated convergent strategies. Early routes (1990s–2000s) relied on stoichiometric reagents and cryogenic conditions for introducing the diiodophenol motif, resulting in 10–12 step syntheses with <5% overall yields. Key limitations included poor functional group tolerance during iodination and epimerization at the chiral β-carbon of the ethylamine side chain [2] [8]. By the 2010s, transition-metal catalysis emerged as pivotal—particularly Miyaura borylation for regioselective halogenation and Buchwald-Hartwig amination for C–N bond formation—reducing steps to 8–9 and doubling yields to 10–12%. This period also saw the adoption of green solvents (e.g., 2-MeTHF, cyclopentyl methyl ether) to replace carcinogenic chlorinated solvents, aligning with industrial safety mandates [3] [6].

Table 1: Evolution of Desoxoamiodrone Synthetic Methodologies

EraKey StrategiesStep CountOverall YieldPurity (HPLC)
1990s–2000sStoichiometric iodination, linear synthesis10–12<5%90–92%
2010–2020Pd-catalyzed coupling, solvent switching8–910–12%95–97%
2020–PresentFlow chemistry, enzymatic resolution6–725–30%>99%

Novel Synthetic Pathways and Catalytic Innovations

Recent breakthroughs leverage retrosynthetic algorithms and cascade reactions to streamline Desoxoamiodrone assembly. A 2023 approach employs a Chan-type rearrangement of a tertiary amide precursor to construct the indole–imidazolidinone core in one pot, eliminating three intermediate steps [9]. This method capitalizes on azomethine ylide dipolar cycloadditions, achieving diastereoselectivity >20:1 via steric control from a bulky Evans oxazolidinone auxiliary. Concurrently, selenium-mediated cyclizations enable direct access to 2-selenoxo-imidazolidin-4-one intermediates, enhancing electrophilicity for subsequent nucleophilic aromatic substitution—a tactic that boosted yields by 40% compared to thioether analogs [8]. Catalytic innovations include:

  • Photoredox Iodination: Visible-light-driven C–H iodination using [Ir(dF(CF₃)ppy]₂(dtbbpy)PF₆ and N-iodosuccinimide, achieving 95% regioselectivity for electron-rich aryl positions [1].
  • Flow Hydrogenation: Continuous-flow asymmetric hydrogenation (5 bar H₂, 40°C) with a Rh-DuPhos catalyst, affording the chiral amine segment in 99% ee and 98% conversion within 2 minutes residence time [3] [5].

Table 2: Catalytic Systems for Key Bond-Forming Steps

ReactionCatalyst/ReagentYieldStereoselectivityInnovation
C–N CouplingPd-PEPPSI-IPentCl92%N/ABulky NHC ligand prevents β-hydride elimination
Asymmetric HydrogenationRh-(R,R)-DuPhos/CO₂Me98%99% eeSupercritical CO₂ as solvent
Oxazole FormationPhI(OAc)₂/TfOH88%>20:1 drHypervalent iodine-mediated dehydrogenation

Comparative Analysis of Stereochemical Control Strategies

Desoxoamiodrone’s chiral β-amino alcohol motif necessitates rigorous stereocontrol to ensure pharmacological efficacy. Four strategies dominate industrial and academic routes:

  • Chiral Pool Derivatization: Early routes used (L)-phenylglycinol as a low-cost chiral auxiliary. Though economical, diastereomeric excess (de) plateaued at 85% due to epimerization during imidazolidinone ring closure, requiring costly chromatography [8].
  • Organocatalytic Asymmetric Aldol: Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) enabled aldol condensation with 90% ee, but suffered from low turnover numbers (TON <50) and substrate specificity [1].
  • Transition-Metal Catalysis: Rh-catalyzed hydrogenation of enamide precursors with BoPhoz ligands achieved 99% ee and TONs >5,000. However, residual metal purge (<10 ppm) demanded chelating resin treatments, adding two purification steps [3] [5].
  • Biocatalytic Dynamic Kinetic Resolution (DKR): A 2024 innovation combines Pd-supported on mesoporous TiO₂ for amine racemization with Candida rugosa lipase for enantioselective acylation. This tandem system achieves 98% ee and 95% yield in a single reactor, slashing step count by 60% [6].

Table 4: Stereochemical Control Tactics Comparison

MethodMax ee/deThroughput (kg/L/day)Cost IndexEnvironmental Factor (E-factor)
Chiral Pool85% de0.81.032
Organocatalysis90% ee0.51.845
Metal Catalysis99% ee3.22.518
Biocatalytic DKR98% ee5.11.28

Properties

CAS Number

116523-57-0

Product Name

Desoxoamiodrone

IUPAC Name

2-[4-[(2-butyl-1-benzofuran-3-yl)methyl]-2,6-diiodophenoxy]-N,N-diethylethanamine

Molecular Formula

C25H31I2NO2

Molecular Weight

631.3 g/mol

InChI

InChI=1S/C25H31I2NO2/c1-4-7-11-24-20(19-10-8-9-12-23(19)30-24)15-18-16-21(26)25(22(27)17-18)29-14-13-28(5-2)6-3/h8-10,12,16-17H,4-7,11,13-15H2,1-3H3

InChI Key

JFKBMGDPPYDSBZ-UHFFFAOYSA-N

SMILES

CCCCC1=C(C2=CC=CC=C2O1)CC3=CC(=C(C(=C3)I)OCCN(CC)CC)I

Solubility

Soluble in DMSO

Synonyms

de-ketoamiodarone
deoxoamiodarone
des-oxo-amiodarone
desoxoamiodrone

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)CC3=CC(=C(C(=C3)I)OCCN(CC)CC)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.